molecular formula C6H3BrCl2O2S B1523748 5-Bromo-2-chlorobenzene-1-sulfonyl chloride CAS No. 81226-68-8

5-Bromo-2-chlorobenzene-1-sulfonyl chloride

Cat. No. B1523748
CAS RN: 81226-68-8
M. Wt: 289.96 g/mol
InChI Key: QWVGJTXXYAIKIB-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 81226-68-8 . It has a molecular weight of 289.96 and its IUPAC name is 5-bromo-2-chlorobenzenesulfonyl chloride . It appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-chlorobenzene-1-sulfonyl chloride is 1S/C6H3BrCl2O2S/c7-4-1-2-5 (8)6 (3-4)12 (9,10)11/h1-3H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-2-chlorobenzene-1-sulfonyl chloride is a white to yellow solid . It has a molecular weight of 289.96 and is typically stored in a refrigerator .

Scientific Research Applications

Tris-Electrophile and SuFEx Clickable Material

5-Bromo-2-chlorobenzene-1-sulfonyl chloride's potential as a tris-electrophile in the SuFEx (sulfur(vi) fluoride exchange) clickable chemistry is notable. A study by Leng & Qin (2018) discusses a similar reagent, 1-bromoethene-1-sulfonyl fluoride, highlighting its three addressable handles (vinyl, bromide, and sulfonyl fluoride) for SuFEx applications, suggesting potential parallels in the use of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride (Leng & Qin, 2018).

Heterocyclic Compound Synthesis

5-Bromo-2-chlorobenzene-1-sulfonyl chloride may be used in synthesizing heterocyclic compounds. Obafemi (1982) explored the reactions of a similar sulfonyl chloride, 5-chloro-2-thiophenesulfonyl chloride, with various amines and azides, suggesting potential pathways for synthesizing heterocyclic compounds using 5-Bromo-2-chlorobenzene-1-sulfonyl chloride (Obafemi, 1982).

Anticancer Activity

In the realm of anticancer research, 5-Bromo-2-chlorobenzene-1-sulfonyl chloride could potentially be used to synthesize compounds with anticancer activity. Miao, Yan, & Zhao (2010) synthesized an anticancer compound using a similar molecule, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, illustrating the potential of related sulfonyl chlorides in this field (Miao, Yan, & Zhao, 2010).

Safety And Hazards

This compound is classified under GHS05, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

5-bromo-2-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVGJTXXYAIKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679092
Record name 5-Bromo-2-chlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chlorobenzene-1-sulfonyl chloride

CAS RN

81226-68-8
Record name 5-Bromo-2-chlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chlorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Leahy, CA Buhr, HWB Johnson… - Journal of Medicinal …, 2012 - ACS Publications
… The off-white solid product was concentrated in vacuo overnight to provide 63.6 g (91%) of 5-bromo-2-chlorobenzene-1-sulfonyl chloride. H NMR (400 MHz, CDCl 3 ) δ 8.28 (d, J = 2.3 …
Number of citations: 55 pubs.acs.org

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